4-(3-Bromobenzoyl)-2-methylpyridine
Description
4-(3-Bromobenzoyl)-2-methylpyridine is a heterocyclic organic compound featuring a 2-methylpyridine core substituted at the 4-position with a 3-bromobenzoyl group. The bromine atom at the meta position of the benzoyl moiety and the methyl group on the pyridine ring contribute to its unique electronic and steric properties.
Properties
IUPAC Name |
(3-bromophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRQMCDTKOZJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247467 | |
| Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-54-5 | |
| Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromobenzoyl)-2-methylpyridine typically involves the reaction of 3-bromobenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
4-(3-Bromobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The methyl group on the pyridine ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
Halogen and Positional Effects: Meta-substitution (bromine) may introduce steric hindrance compared to para-substitution (iodine), affecting binding in enzyme active sites.
Polarity and Bioactivity: The 2-methylpyridine group increases polarity compared to fluorobenzyl moieties, correlating with reduced MAO-B inhibition in analogs (e.g., 4g, 4h, 4i) .
Synthetic and Commercial Considerations :
- Discontinuation of the target compound contrasts with the availability of its iodo analog , possibly reflecting challenges in bromine-specific synthesis or demand.
Biological Activity
4-(3-Bromobenzoyl)-2-methylpyridine is a compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol. Its structure features a pyridine ring, a bromobenzoyl group, and a methyl group, which collectively influence its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom, known for its electron-deficient nature.
- Bromobenzoyl Group : A benzoyl group attached to the fourth position of the pyridine ring with a bromine substituent at the third position.
- Methyl Group : Attached to the second position of the pyridine ring.
The presence of these functional groups suggests potential reactivity in organic synthesis and biological applications.
Biological Activity Overview
Research on this compound is limited; however, insights can be drawn from studies on related compounds and its structural characteristics. Below are key areas of biological activity investigated:
Anticancer Activity
Pyridine derivatives are often explored for their anticancer properties. The presence of the bromine atom in this compound may enhance its interaction with biological targets involved in cancer progression. Preliminary studies suggest that similar compounds exhibit moderate to strong antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (H-460) cancer cells .
Antimicrobial Properties
The antimicrobial potential of pyridine derivatives has been documented extensively. Studies indicate that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have shown that certain pyridine derivatives exhibit dose-dependent inhibition against Escherichia coli and Staphylococcus aureus .
While specific mechanisms for this compound remain to be elucidated, several proposed actions based on related compounds include:
- Enzyme Inhibition : The bromine atom may enhance binding affinity to specific enzymes involved in cell signaling or proliferation.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Action : The structural features may disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Research Findings and Case Studies
Despite limited direct studies on this compound, related research provides valuable insights:
| Compound | Activity | Methodology | Results |
|---|---|---|---|
| Compound A (similar structure) | Antiproliferative | MTT Assay | Moderate to strong activity against MCF-7 cells |
| Compound B (related pyridine) | Antimicrobial | MIC Testing | Dose-dependent inhibition against E. coli and S. aureus |
In one study, compounds structurally related to this compound were screened for their effects on various cancer cell lines and exhibited notable cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
